Cas no 1207370-28-2 ((2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester)

(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester 化学的及び物理的性質
名前と識別子
-
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one
- AK165174
- 6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)QUINOLIN-2-OL
- JZUNBRFCAFIQJB-UHFFFAOYSA-N
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one
- FCH2804547
- 2-Quinolinone-6-boronic acid pinacol ester
- 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-ol
- (2-HYDROXYQUINOLIN-6-YL)BORONIC ACID PINACOL ESTER
- 6-(Tetramethyl-1,3,2-dio
- (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester
-
- MDL: MFCD18427677
- インチ: 1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-9H,1-4H3,(H,17,18)
- InChIKey: JZUNBRFCAFIQJB-UHFFFAOYSA-N
- SMILES: O1B(C2C([H])=C([H])C3=C(C([H])=C([H])C(N3[H])=O)C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 430
- トポロジー分子極性表面積: 47.6
じっけんとくせい
- Boiling Point: 454.2±45.0°C at 760 mmHg
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester Security Information
- 危害声明: H302-H315-H319-H335
- 储存条件:Inert atmosphere,2-8°C
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB442719-250 mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one; . |
1207370-28-2 | 250mg |
€223.40 | 2023-04-22 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85500-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one |
1207370-28-2 | 97% | 250mg |
¥362.0 | 2023-09-06 | |
Enamine | EN300-3286392-10.0g |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one |
1207370-28-2 | 95.0% | 10.0g |
$855.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111895-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one |
1207370-28-2 | 96% | 250mg |
¥564.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ434-200mg |
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester |
1207370-28-2 | 97% | 200mg |
1153.0CNY | 2021-08-04 | |
Chemenu | CM136439-1g |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one |
1207370-28-2 | 97% | 1g |
$420 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HJ434-250mg |
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester |
1207370-28-2 | 97% | 250mg |
1744CNY | 2021-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T843514-250mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one |
1207370-28-2 | 97% | 250mg |
¥1,304.10 | 2022-09-28 | |
TRC | H120730-25mg |
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester |
1207370-28-2 | 25mg |
$ 210.00 | 2022-06-04 | ||
Chemenu | CM136439-100mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one |
1207370-28-2 | 97% | 100mg |
$105 | 2021-08-05 |
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Esterに関する追加情報
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester: A Comprehensive Overview
(2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester, also known by its CAS number 1207370-28-2, is a versatile compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of hydroxyquinoline, a heterocyclic aromatic compound with a wide range of applications in drug discovery, optoelectronics, and catalysis. The incorporation of the boronic acid pinacol ester group into the hydroxyquinoline framework introduces unique reactivity and functionality, making it an invaluable tool in modern chemical research.
The structure of (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester consists of a hydroxyquinoline moiety with a hydroxyl group at position 2 and a boronic acid pinacol ester group at position 6. This arrangement allows for precise control over the electronic properties and reactivity of the molecule. The hydroxyquinoline skeleton itself is known for its ability to coordinate with metal ions, which has been exploited in various applications such as metalloenzyme mimics and metal-based drugs.
Recent advancements in cross-coupling reactions have highlighted the importance of boronic acids and their derivatives as key intermediates in the construction of complex organic molecules. The pinacol ester group in (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester serves as an excellent leaving group, facilitating Suzuki-Miyaura coupling reactions with aryl halides or triflates. This reactivity has been leveraged in the synthesis of biologically active compounds, including potential anticancer agents and antibiotics.
In addition to its role in organic synthesis, (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester has found applications in materials science, particularly in the development of advanced materials for optoelectronic devices. The hydroxyquinoline moiety contributes to the compound's high thermal stability and strong electron-withdrawing properties, making it suitable for use in light-emitting diodes (LEDs) and organic photovoltaic (OPV) cells.
Recent studies have also explored the use of (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester as a precursor for the synthesis of metal-organic frameworks (MOFs). The ability to incorporate this compound into MOFs has opened new avenues for gas storage, catalysis, and sensing applications. Researchers have demonstrated that MOFs derived from this compound exhibit exceptional stability under harsh conditions, making them promising candidates for industrial applications.
The synthesis of (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester typically involves a multi-step process that begins with the preparation of hydroxyquinoline derivatives. The introduction of the boronic acid pinacol ester group is achieved through nucleophilic substitution or coupling reactions, depending on the specific conditions required. Optimization of these steps has led to improved yields and purity levels, ensuring that the compound is readily available for large-scale applications.
In terms of biological activity, (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester has shown potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes. Preclinical studies have demonstrated its efficacy in reducing inflammation in animal models, suggesting its potential as a lead compound for drug development.
The environmental impact of synthesizing and using (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester has also been a topic of recent research. Efforts are being made to develop more sustainable synthesis routes that minimize waste generation and energy consumption. Green chemistry approaches, such as using renewable solvents or catalytic systems, are being explored to enhance the eco-friendliness of this compound's production.
In conclusion, (2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester stands out as a multifunctional compound with diverse applications across various scientific disciplines. Its unique chemical properties and reactivity make it an essential tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing modern chemistry and technology.
1207370-28-2 ((2-Hydroxyquinolin-6-Yl)boronic Acid Pinacol Ester) Related Products
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 21160-87-2(L-Glutamic acid-)
- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)
- 1456980-84-9(N-Cyclopropyl-2-fluoro-4-nitrobenzamide)
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
